Manganese--platinum (3/1)
CAS No.: 12163-58-5
Cat. No.: VC19715060
Molecular Formula: Mn3Pt
Molecular Weight: 359.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12163-58-5 |
|---|---|
| Molecular Formula | Mn3Pt |
| Molecular Weight | 359.90 g/mol |
| IUPAC Name | manganese;platinum |
| Standard InChI | InChI=1S/3Mn.Pt |
| Standard InChI Key | QSGMISIZWMTPQR-UHFFFAOYSA-N |
| Canonical SMILES | [Mn].[Mn].[Mn].[Pt] |
Introduction
Structural Characteristics and Synthesis
Crystal Structure and Phase Transitions
Mn₃Pt crystallizes in a cubic Cu₃Au-type structure (space group Pm-3m, No. 221) at stoichiometric nitrogen concentrations (x = 1.0). The unit cell comprises manganese atoms occupying the face-centered positions, platinum at the corners, and nitrogen interstitials at the body-centered site in the nitrogenated variant (Mn₃PtN) . Reducing nitrogen content induces structural transitions:
-
x = 1.0: Antiperovskite cubic structure (Pm-3m) with lattice parameter a = 3.89 Å .
-
x = 0.25: Hexagonal phase (P6₃/mmc, No. 194) with a = 5.42 Å and c = 8.75 Å .
These transitions are driven by nitrogen vacancy formation, which distorts the Mn-Mn and Mn-Pt bond lengths, altering the geometric frustration of the magnetic lattice .
Synthesis Methods
Mn₃PtNₓ compounds are typically synthesized via solid-state reactions under controlled atmospheres. Stoichiometric mixtures of Mn, Pt, and MnN powders are sealed in quartz tubes, annealed at 800–1000°C for 48–72 hours, and quenched to room temperature . Nitrogen content is adjusted by varying the MnN precursor ratio.
Magnetic Properties and Spin Configurations
Magnetic Phase Transitions
Mn₃Pt exhibits two antiferromagnetic (AFM) transitions:
-
AFM1 to AFM2 at T = 120 K, characterized by a reorientation of Mn spins from noncollinear triangular arrangements to collinear configurations .
-
AFM to paramagnetic (PM) transition at the Néel temperature T<sub>N</sub> = 411 K .
Nitrogenation suppresses the low-temperature AFM1-AFM2 transition, stabilizing a single AFM state up to T<sub>N</sub>. For Mn₃PtN, T<sub>N</sub> increases to 450 K due to enhanced Mn-Mn exchange interactions mediated by nitrogen interstitials .
Noncollinear Spin Structures
In the AFM1 phase, Mn spins form a triangular frustrated lattice with 120° alignment, resulting in zero net magnetization. First-principles calculations reveal that nitrogen interstitials perturb the Mn-3d orbital hybridization, increasing the magnetocrystalline anisotropy energy (MAE) by up to 200% in Mn₃PtN compared to Mn₃Pt . This MAE enhancement is attributed to spin-orbit coupling at Pt sites and nitrogen-induced tetragonal distortions .
Thermal Expansion and Magneto-Volume Effects
Mn₃Pt exhibits anomalous thermal expansion linked to magnetic transitions:
-
Giant Positive Thermal Expansion: At T<sub>N</sub> = 411 K, Mn₃Pt undergoes a +8% volume expansion due to the magneto-volume effect, where spin disordering reduces magnetic exchange striction .
-
Negative Thermal Expansion: Below T<sub>N</sub>, the lattice contracts by -0.5% upon cooling from 300 K to 100 K, correlated with the AFM1-AFM2 spin reorientation .
Nitrogenation moderates these effects; Mn₃PtN shows a reduced volume change of +2.5% at T<sub>N</sub> = 450 K, as nitrogen interstitials stabilize the lattice against spin-driven distortions .
Electronic Structure and Transport Properties
Density functional theory (DFT) calculations highlight key electronic features:
-
Mn-3d States: Dominant near the Fermi level, hybridizing with Pt-5d and N-2p orbitals. Nitrogen interstitials broaden the Mn-3d bandwidth, enhancing electrical conductivity .
-
Berry Curvature Effects: Mn₃Pt exhibits a large anomalous Hall conductivity (σ<sub>xy</sub> ≈ 500 S/cm) due to noncollinear spin textures, which is tunable via nitrogen doping .
Applications and Future Directions
Research Challenges
-
Interstitial Engineering: Optimizing nitrogen/boron doping to balance MAE, thermal stability, and ductility.
-
Thin-Film Fabrication: Growing epitaxial Mn₃PtNₓ films for integration into semiconductor platforms.
| Nitrogen Content (x) | Crystal Structure | Space Group | Lattice Parameter (Å) | T<sub>N</sub> (K) |
|---|---|---|---|---|
| 1.0 | Cubic | Pm-3m | a = 3.89 | 450 |
| 0.25 | Hexagonal | P6₃/mmc | a = 5.42, c = 8.75 | 420 |
| 0 | Cubic | Fm-3m | a = 3.94 | 411 |
Table 1: Structural and magnetic parameters of Mn₃PtNₓ .
| Property | Mn₃Pt | Mn₃PtN |
|---|---|---|
| Volume Change at T<sub>N</sub> | +8% | +2.5% |
| MAE (meV/f.u.) | 0.5 | 1.2 |
| Anomalous Hall Conductivity (S/cm) | 500 | 300 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume